(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one is a complex organic compound with a unique structure that includes methoxy and methoxymethyl groups attached to a phenyl ring, and a methylthiophenyl group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-(methoxymethyl)benzaldehyde and 5-methylthiophene-2-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the aldehydes and a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction forms the propenone backbone.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy and methoxymethyl groups, along with the methylthiophenyl moiety, make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18O3S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
(Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H18O3S/c1-12-4-9-17(21-12)15(18)7-5-13-6-8-16(20-3)14(10-13)11-19-2/h4-10H,11H2,1-3H3/b7-5- |
InChI Key |
NWNILFTVNIAFSA-ALCCZGGFSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)/C=C\C2=CC(=C(C=C2)OC)COC |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C=CC2=CC(=C(C=C2)OC)COC |
Origin of Product |
United States |
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